molecular formula C9H5ClN2S B122846 2-(7-Chlorobenzothiazole-2-yl)acetonitrile CAS No. 157764-09-5

2-(7-Chlorobenzothiazole-2-yl)acetonitrile

Cat. No. B122846
M. Wt: 208.67 g/mol
InChI Key: UYQFHPKPCAFVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chlorobenzothiazole-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. It is used in various scientific research applications, including the development of new drugs and materials.

Scientific Research Applications

2-(7-Chlorobenzothiazole-2-yl)acetonitrile has various scientific research applications. It is used in the development of new drugs, particularly for the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It is also used in the development of new materials, such as polymers and liquid crystals.

Mechanism Of Action

The mechanism of action of 2-(7-Chlorobenzothiazole-2-yl)acetonitrile involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and transcription. It also inhibits the activity of protein kinase C, which is involved in cell signaling pathways.

Biochemical And Physiological Effects

2-(7-Chlorobenzothiazole-2-yl)acetonitrile has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the death of these cells. It also inhibits the growth and proliferation of cancer cells, leading to the suppression of tumor growth. It has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(7-Chlorobenzothiazole-2-yl)acetonitrile in lab experiments is its high yield synthesis method, which makes it easy to obtain in large quantities. Another advantage is its low toxicity in normal cells, making it a safe candidate for cancer therapy. One limitation is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are various future directions for research on 2-(7-Chlorobenzothiazole-2-yl)acetonitrile. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the development of new materials based on its properties, such as liquid crystals and polymers. Further research is also needed to understand its mechanism of action in more detail and to optimize its use in cancer therapy.
Conclusion
In conclusion, 2-(7-Chlorobenzothiazole-2-yl)acetonitrile is a chemical compound with various scientific research applications. Its synthesis method is straightforward, and it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its use in various scientific research applications.

Synthesis Methods

The synthesis of 2-(7-Chlorobenzothiazole-2-yl)acetonitrile involves the reaction of 2-aminobenzothiazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is obtained in high yield and can be purified by recrystallization.

properties

CAS RN

157764-09-5

Product Name

2-(7-Chlorobenzothiazole-2-yl)acetonitrile

Molecular Formula

C9H5ClN2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-(7-chloro-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2

InChI Key

UYQFHPKPCAFVFH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N

synonyms

2-Benzothiazoleacetonitrile,7-chloro-(9CI)

Origin of Product

United States

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